molecular formula C13H14N2O3S B390745 4-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide CAS No. 295345-82-3

4-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B390745
CAS RN: 295345-82-3
M. Wt: 278.33g/mol
InChI Key: IMSDZEDVZUTKQB-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as MS-275 or Entinostat, is a synthetic molecule that is used as an inhibitor of histone deacetylase (HDAC). It has a molecular formula of C13H14N2O3S and an average mass of 278.327 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact 3D structure is not provided in the search results.

Scientific Research Applications

PI3K Inhibitors for Idiopathic Pulmonary Fibrosis

The compound and its closely related analogs have been evaluated for their potential as PI3K inhibitors, specifically targeting idiopathic pulmonary fibrosis and cough. This research suggests the therapeutic potential of broad-spectrum phosphatidylinositol 3-kinase inhibitors in treating respiratory conditions. The study supports the exploration of these compounds in idiopathic pulmonary fibrosis, indicating their significance in medicinal chemistry and potential clinical applications (Norman, 2014).

Photodynamic Therapy for Cancer Treatment

Several studies have synthesized and characterized new derivatives of benzenesulfonamide for use in photodynamic therapy, a treatment modality for cancer. These compounds, particularly zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibit significant singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in cancer therapy. Their photophysical and photochemical properties highlight their application potential in treating malignancies through photodynamic methods (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Structural Characterization

Further research focuses on the synthesis, characterization, and application of benzenesulfonamide derivatives in various fields. Studies involving the structural elucidation of these compounds contribute to the understanding of their chemical behavior and potential applications in the development of new materials and pharmaceuticals. For example, the crystal structures of certain benzenesulfonamide derivatives have been detailed, providing insight into their supramolecular architecture and interactions, which are critical for designing drugs and materials with specific properties (Rodrigues et al., 2015).

Anticancer and Antifungal Activities

The exploration of benzenesulfonamide compounds extends to their anticancer and antifungal activities. Novel synthesis approaches have led to compounds exhibiting significant biological activities, including potential anticancer properties against various human cancer cell lines and antifungal effects. These findings underscore the compounds' relevance in developing new therapeutic agents (Kumar et al., 2015).

properties

IUPAC Name

4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-10-7-8-14-13(9-10)15-19(16,17)12-5-3-11(18-2)4-6-12/h3-9H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSDZEDVZUTKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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